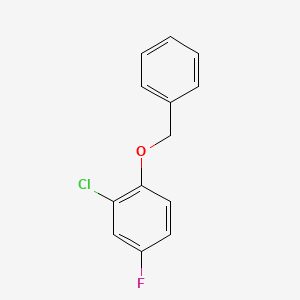

1-Benzyloxy-2-chloro-4-fluorobenzene

Description

Properties

IUPAC Name |

2-chloro-4-fluoro-1-phenylmethoxybenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10ClFO/c14-12-8-11(15)6-7-13(12)16-9-10-4-2-1-3-5-10/h1-8H,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OTLZNNLQTGAQCK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=C(C=C(C=C2)F)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10ClFO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Mode of Action

1-Benzyloxy-2-chloro-4-fluorobenzene may undergo reactions at the benzylic position, such as free radical bromination, nucleophilic substitution, and oxidation. The exact mode of action and the resulting changes depend on the specific conditions and reactants present.

Biological Activity

1-Benzyloxy-2-chloro-4-fluorobenzene is an organic compound that has garnered attention in the fields of medicinal chemistry and biological research due to its unique structural properties and potential biological activities. This article delves into its chemical characteristics, biological mechanisms, and relevant case studies.

This compound has the molecular formula CHClF and a molecular weight of 234.67 g/mol. The compound features a benzyl ether group, a chlorine atom, and a fluorine atom attached to a benzene ring, contributing to its reactivity and interaction with biological systems.

Mechanism of Biological Activity

The biological activity of this compound can be attributed to several factors:

- Functional Groups : The presence of the benzyl ether, chlorine, and fluorine groups enhances its lipophilicity and influences its binding affinity to various biological targets, such as enzymes and receptors.

- Interaction with Molecular Targets : The compound may modulate cellular processes by interacting with specific proteins or pathways involved in disease mechanisms. For instance, it could potentially act as an inhibitor or agonist depending on the target .

Biological Activity Data

Research has indicated that compounds similar to this compound exhibit various biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. Below is a summary table of relevant findings:

Case Studies

Several studies have explored the biological implications of compounds related to this compound:

- Antimicrobial Activity : A study assessed the efficacy of fluorinated benzyl compounds against Gram-positive and Gram-negative bacteria. Results indicated that increased lipophilicity from fluorine substitution enhanced membrane permeability, leading to improved antibacterial activity .

- Anti-inflammatory Effects : Research focusing on similar benzyloxy compounds demonstrated significant reductions in pro-inflammatory cytokines in cell cultures treated with these agents. This suggests potential therapeutic applications in treating inflammatory diseases .

- Cancer Research : A recent investigation into the anticancer properties of fluorinated compounds found that this compound analogs could induce apoptosis in various cancer cell lines through mitochondrial pathways .

Scientific Research Applications

Organic Synthesis

1-Benzyloxy-2-chloro-4-fluorobenzene serves as an important intermediate in the synthesis of various organic molecules. It is particularly valuable in:

- Pharmaceutical Development : Used as a building block for synthesizing active pharmaceutical ingredients (APIs) due to its ability to undergo further functionalization .

- Agrochemicals : Employed in the synthesis of herbicides and pesticides, enhancing crop protection .

Research has indicated potential biological activities associated with this compound:

- Antimicrobial Properties : Studies have explored its efficacy against various microbial strains, suggesting it may act as a lead compound for developing new antibiotics .

- Anticancer Research : Initial studies indicate that derivatives of this compound may exhibit cytotoxic effects on cancer cell lines, warranting further investigation into its mechanism of action .

Material Science

The compound is also utilized in the development of advanced materials:

- Electronic Materials : Its unique electronic properties make it suitable for applications in organic electronics, including OLEDs (Organic Light Emitting Diodes) .

- Polymer Chemistry : It can be incorporated into polymer matrices to enhance thermal and mechanical properties .

Case Study 1: Synthesis of Antimicrobial Agents

A study focused on synthesizing a series of benzyloxy-substituted compounds, including this compound, demonstrated enhanced antimicrobial activity compared to their non-halogenated counterparts. The presence of the fluorine atom was crucial in increasing lipophilicity and improving membrane penetration .

Case Study 2: Drug Development for Cancer Treatment

Research conducted on analogs of this compound revealed promising results in inhibiting cancer cell proliferation. The study highlighted how modifications to the benzyloxy group could significantly affect biological activity, leading to the identification of potent anticancer agents .

Comparison with Similar Compounds

Key Identifiers:

- CAS Number: 918524-11-5 (predominant in literature) . Note: A conflicting CAS number (182281-01-2) is reported in one source, possibly due to isomer misidentification or supplier error .

- Purity : Typically ≥95% in commercial batches .

- Storage : Stable at room temperature .

Comparison with Structurally Similar Compounds

Below is a detailed comparison of 1-benzyloxy-2-chloro-4-fluorobenzene with five analogous halogenated benzyloxy derivatives, emphasizing substituent positions, physicochemical properties, and applications.

Table 1: Structural and Commercial Comparison

Key Findings:

Substituent Position Effects: Electrophilic Reactivity: The electron-donating benzyloxy group directs incoming electrophiles to ortho and para positions.

Hazard Profiles :

- 2-(Benzyloxy)-4-chloro-1-fluorobenzene (CAS unspecified) carries warnings for skin/eye irritation (H315, H319) and respiratory sensitization (H335), suggesting stricter handling requirements compared to the parent compound .

Applications :

- Fluorine-Containing Analogs : Fluorine’s electronegativity enhances metabolic stability and bioavailability, making such derivatives valuable in drug design (e.g., kinase inhibitors) .

- Chlorinated Derivatives : Chlorine’s steric and electronic effects are exploited in agrochemical intermediates, such as herbicide precursors .

Research and Industrial Relevance

- Synthetic Utility : The benzyloxy group in This compound serves as a protective group for hydroxyl moieties, enabling selective functionalization .

- Regioselectivity : Substituent positioning significantly impacts reaction outcomes. For example, 1-(benzyloxy)-4-chloro-2-fluorobenzene (CAS 1044067-73-3) may favor electrophilic attack at the 3-position due to steric hindrance from adjacent substituents .

Notes and Disclaimers

Preparation Methods

Synthesis of 2-Chloro-4-fluorobenzene Derivatives

A key intermediate for the target compound is 1-(bromomethyl)-2-chloro-4-fluorobenzene, which can be prepared by selective halogenation and fluorination of benzene derivatives.

Halogenation and Fluorination: According to patent literature, 2,4-dichlorofluorobenzene can be synthesized starting from orthodichlorobenzene through a sequence of nitration, fluoridation, and chlorination steps under controlled temperature and solvent conditions (e.g., nitric acid/sulfuric acid nitration at 30–75 °C, fluoridation with potassium monofluoride in DMSO or DMF at 120–200 °C, and chlorination at 150–250 °C).

Alternative Method: The preparation of 2-chloro-4'-fluoroacetophenone, a related intermediate, involves a Friedel-Crafts acylation of fluorobenzene with chloroacetyl chloride in ionic liquids such as [emim]Cl-AlCl3 mixtures at low temperatures (0–30 °C), followed by distillation to isolate the product.

Introduction of the Benzyloxy Group

The benzyloxy substituent is typically introduced by nucleophilic substitution of a halogenated aromatic compound with benzyl alcohol derivatives or benzyl halides.

Nucleophilic Substitution Using Benzyl Chloride or Bromide: In a reported synthetic route, 2-(4-(benzyloxy)-5-(hydroxyl)phenyl) derivatives were synthesized by reacting key intermediates with benzyl chlorides or bromides in the presence of sodium bicarbonate and potassium iodide in acetonitrile at ambient conditions.

Reaction with 1-(bromomethyl)-2-chloro-4-fluorobenzene: Another method involves adding 1-(bromomethyl)-2-chloro-4-fluorobenzene dropwise to a reaction mixture containing a nucleophile, facilitating the formation of the benzyloxy group.

Reaction Conditions and Purification

Inert Atmosphere: Many steps, especially those involving sensitive intermediates, are performed under inert atmosphere (nitrogen or argon) to prevent side reactions.

Temperature Control: Reactions are typically conducted at controlled temperatures ranging from room temperature (~25 °C) to reflux conditions (70–90 °C) depending on the step.

Pressure: Some reactions are performed under mild pressure (3–5 bar) to optimize yields and reaction rates.

Purification: Final compounds are purified by distillation under reduced pressure (e.g., 170–180 °C at 1–2 mBar) or by chromatographic techniques to achieve high purity (>97%).

Summary Table of Preparation Methods

Research Findings and Industrial Relevance

The processes described allow for industrially expedient synthesis with minimized isolation of intermediates, enhancing efficiency and reducing costs.

Use of ionic liquids in Friedel-Crafts acylation improves selectivity and conversion rates (>95%) while allowing recycling of the ionic liquid.

Purification techniques such as vacuum distillation and high-performance liquid chromatography ensure product purity exceeding 97%, suitable for pharmaceutical or fine chemical applications.

The inert atmosphere and controlled reaction conditions prevent degradation and side reactions, crucial for scale-up.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 1-benzyloxy-2-chloro-4-fluorobenzene, and what methodological considerations are critical for optimizing yield?

- Methodology : A typical synthesis involves sequential functionalization of the benzene ring. For example, introducing the benzyloxy group via nucleophilic aromatic substitution (NAS) using benzyl alcohol under basic conditions (e.g., NaH or K₂CO₃ in aprotic solvents like DMF or DMSO). Subsequent halogenation (chlorination and fluorination) requires careful control of reaction temperature and stoichiometry to avoid over-substitution.

- Key Considerations : Monitor reaction progress via TLC or HPLC. Ensure anhydrous conditions to prevent hydrolysis of intermediates. Purification often involves column chromatography or recrystallization .

Q. How can researchers safely handle and store this compound in laboratory settings?

- Safety Protocols :

- PPE : Wear nitrile gloves, safety goggles, and lab coats. Use fume hoods to minimize inhalation of vapors .

- Storage : Store in airtight containers under inert gas (N₂ or Ar) at 2–8°C to prevent degradation. Avoid exposure to moisture or light .

- Spill Management : Absorb spills with inert materials (e.g., vermiculite) and dispose of as hazardous waste .

Q. What analytical techniques are most effective for characterizing this compound and confirming its purity?

- Characterization Methods :

- NMR Spectroscopy : ¹H/¹³C NMR to confirm substituent positions and integration ratios.

- Mass Spectrometry (MS) : High-resolution MS for molecular weight validation.

- HPLC : Purity assessment using reverse-phase columns (C18) with UV detection at 254 nm .

Advanced Research Questions

Q. How does the electronic nature of the substituents influence the regioselectivity of further functionalization (e.g., electrophilic substitution)?

- Mechanistic Insight : The electron-withdrawing Cl and F groups deactivate the benzene ring, directing electrophiles to the para position relative to the benzyloxy group (electron-donating via resonance). Computational studies (DFT) can predict reactive sites by analyzing frontier molecular orbitals .

- Experimental Validation : Compare reaction outcomes under varying conditions (e.g., Friedel-Crafts alkylation vs. nitration) to map regioselectivity trends .

Q. What strategies mitigate competing side reactions during multi-step syntheses involving this compound?

- Optimization Approaches :

- Temperature Control : Lower temperatures reduce radical-mediated side reactions during halogenation.

- Protecting Groups : Temporarily protect the benzyloxy group (e.g., silylation) during harsh reactions .

- Catalyst Screening : Use Pd-based catalysts for selective cross-coupling reactions .

Q. How can computational modeling aid in predicting the compound’s reactivity or interactions with biological targets?

- Tools : Molecular docking (AutoDock Vina) to simulate binding affinity with enzymes or receptors. MD simulations assess stability in solvent environments.

- Case Study : Predict metabolic pathways via cytochrome P450 interactions using in silico tools .

Q. What are the implications of conflicting literature data on reaction yields, and how can researchers resolve such discrepancies?

- Troubleshooting :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.